molecular formula C14H6N2NaO8 B1662152 Methoxatin disodium salt CAS No. 122628-50-6

Methoxatin disodium salt

Cat. No.: B1662152
CAS No.: 122628-50-6
M. Wt: 353.19 g/mol
InChI Key: DITJMKNNGYPPQD-UHFFFAOYSA-N
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Description

Pyrroloquinoline quinone disodium salt, commonly known as PQQ disodium salt, is a redox cofactor and antioxidant. It is a compound that exists naturally in various foods such as fruits, vegetables, and fermented products. Pyrroloquinoline quinone disodium salt has gained attention due to its potential health benefits, including its role in mitochondrial biogenesis, neuroprotection, and cognitive enhancement .

Mechanism of Action

Target of Action

Methoxatin disodium salt, also known as Pyrroloquinoline quinone (PQQ), primarily targets quinoprotein glucose dehydrogenase . This enzyme is used as a glucose sensor in bacteria .

Mode of Action

PQQ acts as a redox cofactor . It participates in enzyme-catalyzed redox reactions, particularly those involving glucose and methanol dehydrogenase . As a cofactor, PQQ facilitates these reactions by accepting or donating electrons, thereby enabling the enzyme to perform its function.

Biochemical Pathways

PQQ is involved in the redox cycling process . It plays a crucial role in the biochemical pathways of glucose and methanol dehydrogenase. These enzymes, with the help of PQQ, catalyze the oxidation of glucose and methanol, respectively . The redox cycling process is essential for various cellular functions, including energy production and cellular growth.

Pharmacokinetics

It is known that pqq is synthesized in bacteria and is also present in mammalian tissues .

Result of Action

The primary result of PQQ’s action is the facilitation of redox reactions, which are crucial for various cellular functions. By acting as a redox cofactor, PQQ helps in the oxidation of glucose and methanol, which is essential for energy production and cellular growth . Furthermore, PQQ is known to stimulate growth in bacteria .

Action Environment

The action of PQQ is influenced by various environmental factors. For instance, the presence of glucose and methanol can affect the activity of PQQ, as these are the substrates for the enzymes it targets . Additionally, the pH and temperature of the environment can also impact the stability and efficacy of PQQ.

Biochemical Analysis

Biochemical Properties

Methoxatin disodium salt acts as a redox cycling cofactor for enzyme-catalyzed redox reactions of glucose and methanol dehydrogenase . It is used in liposomes to establish a simple homogeneous assay for the detection of membrane permeabilization by antimicrobial peptides and synthetic copolymers . In bovine plasma amine oxidase, this compound may act as the cofactor .

Cellular Effects

This compound has been shown to have various effects on cells. It is renowned for its potent antioxidant effects . It is also thought to be involved in a variety of cellular processes, including protecting nerve cells against damage . Moreover, this compound supports proper mitochondrial function and the cellular development of new mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a redox cofactor. It participates in redox reactions, reducing oxidants in an antioxidant effect, and then being recycled back into an active form . It is also involved in the metabolic degradation of dietary lysine, acting as a this compound-dependent 2-aminoadipic 6-semialdehyde dehydrogenase .

Temporal Effects in Laboratory Settings

Researchers have noted that PQQ supplements, which contain this compound, are often used for energy, memory, enhanced focus, and overall brain health .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. One study found that PQQ treatment improved spatial recognition and working memory in a neuroinflammatory Alzheimer’s disease mouse model .

Metabolic Pathways

This compound is involved in the metabolic pathways of glucose and methanol as a redox cofactor . It also plays a role in the metabolic degradation of dietary lysine .

Transport and Distribution

It is known that it is a ubiquitous molecule that influences a multitude of physiological and biochemical processes .

Subcellular Localization

It is known to support the proper function of mitochondria, the power centers of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrroloquinoline quinone disodium salt can be synthesized through chemical and microbial methods. The chemical synthesis involves the oxidation of pyrroloquinoline quinone using various oxidizing agents. The microbial synthesis involves the use of bacteria such as Hyphomicrobium denitrificans, which can produce pyrroloquinoline quinone through fermentation processes .

Industrial Production Methods

Industrial production of pyrroloquinoline quinone disodium salt typically involves fermentation using high-yielding bacterial strains. The fermentation process is optimized to increase the yield of pyrroloquinoline quinone, followed by purification steps to obtain the disodium salt form. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyrroloquinoline quinone disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrroloquinoline quinone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pyrroloquinoline quinone disodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyrroloquinoline quinone disodium salt is unique compared to other similar compounds due to its specific redox properties and biological effects. Similar compounds include:

Pyrroloquinoline quinone disodium salt stands out due to its ability to stimulate mitochondrial biogenesis and its neuroprotective effects, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

122628-50-6

Molecular Formula

C14H6N2NaO8

Molecular Weight

353.19 g/mol

IUPAC Name

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate

InChI

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);

InChI Key

DITJMKNNGYPPQD-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxatin disodium salt
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